
1,3,2-Dioxathiepane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxathiepane 2,2-dioxide is a cyclic sulfate compound with the molecular formula C3H6O4S It is known for its unique structure, which includes a seven-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxathiepane 2,2-dioxide can be synthesized through the reaction of 1,2-diols with thionyl chloride, which leads to the formation of cyclic sulfites. These cyclic sulfites are then oxidized to the corresponding cyclic sulfates . The reaction conditions typically involve low temperatures and the use of oxidizing agents such as hydrogen peroxide or sodium periodate.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow microreaction technology. This method offers advantages such as efficient heat exchange, better control over reaction conditions, and higher yields. For instance, optimal conditions for the continuous flow synthesis include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a flow rate of 2 mL/min, resulting in a yield of 92.22% .
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxathiepane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The cyclic sulfate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxathiepane 2,2-dioxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1,3,2-dioxathiepane 2,2-dioxide exerts its effects involves its ability to undergo ring-opening reactions. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to form stable intermediates, which can then participate in further chemical transformations.
Comparison with Similar Compounds
1,3,2-Dioxathiolane 2,2-dioxide: Another cyclic sulfate with a five-membered ring, known for its use in organic synthesis and as an electrolyte additive.
1,2-Ethylene sulfate: A six-membered cyclic sulfate used in similar applications but with different reactivity due to its ring size.
Uniqueness: 1,3,2-Dioxathiepane 2,2-dioxide is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for specific applications where other cyclic sulfates may not be as effective.
Properties
Molecular Formula |
C4H8O4S |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c5-9(6)7-3-1-2-4-8-9/h1-4H2 |
InChI Key |
MGAFPXGQLWFEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOS(=O)(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750467.png)
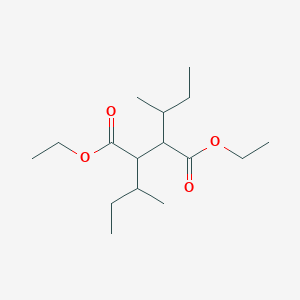
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750471.png)
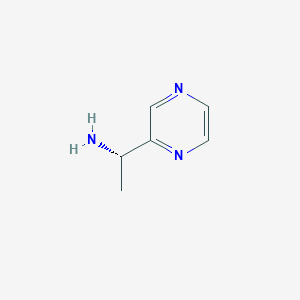
![(N-Hydroxy{3-[2-cyano-2-(4-methylphenyl)eth-1-EN-1-YL]phenyl}amino)oxidanide](/img/structure/B11750479.png)
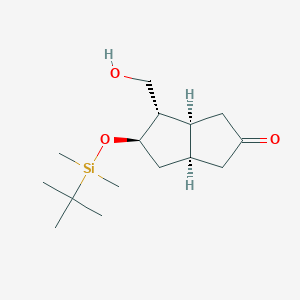
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750492.png)
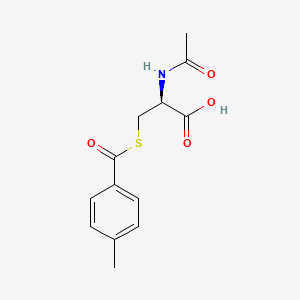
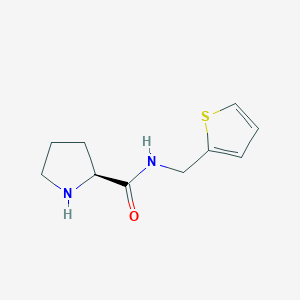

![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750519.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750530.png)
![1-ethyl-3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B11750535.png)
![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11750538.png)
